(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused bicyclic core structure with a thiazole ring and a triazine-dione moiety. The (2Z) configuration indicates the stereochemistry of the benzylidene substituent at position 2, which is critical for maintaining structural integrity and biological activity. Key structural features include:
- A 5-bromo-2-methoxybenzylidene group at position 2, contributing electron-withdrawing (bromine) and electron-donating (methoxy) effects that modulate electronic properties and binding interactions.
- A 4-methylbenzyl substituent at position 6, enhancing lipophilicity and steric bulk compared to simpler alkyl or phenyl groups.
The molecular formula is C₂₃H₁₈BrN₃O₃S, with an average molecular mass of 512.38 g/mol (estimated). Its synthetic route likely involves condensation of a thiosemicarbazide derivative with a substituted aldehyde, followed by cyclization under acidic conditions, as seen in analogous syntheses .
Properties
Molecular Formula |
C21H16BrN3O3S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16BrN3O3S/c1-12-3-5-13(6-4-12)9-16-19(26)23-21-25(24-16)20(27)18(29-21)11-14-10-15(22)7-8-17(14)28-2/h3-8,10-11H,9H2,1-2H3/b18-11- |
InChI Key |
CNXMXRDVQMTVEP-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the benzylidene group: This step may involve a condensation reaction with 5-bromo-2-methoxybenzaldehyde.
Addition of the 4-methylbenzyl group: This can be done through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the bromine atom or the benzylidene group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
Biological Activities
Research has indicated that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit a range of pharmacological effects:
-
Antimicrobial Activity :
- Compounds in this class have been shown to possess significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results in inhibiting growth .
- The presence of electron-withdrawing groups on the benzyl moiety tends to enhance antibacterial efficacy .
- Anticancer Potential :
- Anti-inflammatory Effects :
Synthesis and Characterization
The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions including:
- Formation of the thiazole and triazine rings through cyclization reactions.
- Substitution reactions to introduce the bromine and methoxy groups at specific positions on the aromatic rings.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have highlighted the applications of this compound:
- A study published in 2020 synthesized novel derivatives and evaluated their antibacterial activities against Mycobacterium smegmatis, revealing that certain compounds exhibited significant inhibitory effects .
- Another investigation focused on the synthesis of related thiazole derivatives which demonstrated promising anticancer activity by inducing apoptosis in cancer cell lines .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 5-bromo-2-methoxybenzylidene group in the target compound introduces ortho-methoxy and para-bromo effects, which may enhance binding to hydrophobic pockets in biological targets compared to the 4-bromo analogue in .
Electronic and Steric Profiles :
- The fluorinated pyrazole substituent in adds steric bulk and electronegativity, likely improving metabolic stability but reducing solubility compared to the target compound .
- ’s thiophene-containing derivative lacks halogen atoms, resulting in lower molecular weight and distinct electronic properties .
Synthetic Accessibility :
Biological Activity
The compound (2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 505.4 g/mol. The structure features a thiazolo-triazine core substituted with bromine and methoxy groups, which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multiple steps including the formation of the thiazolo-triazine framework and subsequent substitution reactions to introduce the bromine and methoxy groups. Specific methods can vary but often include condensation reactions between appropriate aldehydes and hydrazones.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar thiazolo-triazine structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : In related compounds, MIC values against Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 μM . While specific data for our target compound is still pending, structural similarities suggest potential efficacy.
- Mechanism of Action : Molecular docking studies indicate that these compounds may interact with bacterial DNA gyrase and MurD enzyme targets through hydrogen bonding and pi-stacking interactions .
Anticancer Activity
The anticancer potential of thiazolo-triazine derivatives has been explored in various cancer cell lines:
- Cell Lines Tested : Compounds similar to our target have shown promising results against HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colorectal cancer) cells. Specifically, derivatives exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
- Apoptotic Effects : Some related compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signaling pathways like VEGFR-2 .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazolo derivatives for their antibacterial activity. Compounds with similar structural features showed potent activity against gram-positive bacteria with promising MIC values .
- Anticancer Studies : Another investigation focused on modified thiazolidine derivatives demonstrated substantial cytotoxic effects in vitro against multiple cancer cell lines while exhibiting low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
